

In-Depth Technical Guide to the Physical Characteristics of 3-(Pentafluorosulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Pentafluorosulfanyl)benzaldehyde

Cat. No.: B1598041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl (SF_5) group has garnered significant interest in medicinal and materials chemistry, often being referred to as a "super-trifluoromethyl" group.^[1] Its strong electron-withdrawing nature, combined with high thermal and chemical stability, and increased lipophilicity, makes it a valuable substituent for modulating the properties of organic molecules.^{[2][3]} **3-(Pentafluorosulfanyl)benzaldehyde** serves as a key building block for introducing this unique moiety into a wide range of molecular scaffolds, enabling the exploration of novel pharmaceuticals, agrochemicals, and advanced materials.^{[4][5]} Understanding its fundamental physical characteristics is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure. The logical relationship and connectivity of atoms in **3-(Pentafluorosulfanyl)benzaldehyde** are depicted below.

Caption: Molecular structure of **3-(Pentafluorosulfanyl)benzaldehyde**.

Core Physicochemical Properties

A summary of the key physical properties of **3-(Pentafluorosulfanyl)benzaldehyde** is presented in the table below. These values are essential for handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ F ₅ OS	[6]
Molecular Weight	232.17 g/mol	[6]
Appearance	Colorless liquid or crystalline solid	[4]
Melting Point	50-54 °C	[4]
Boiling Point	160 °C (at 0.5 mmHg)	[4]
Density	1.592 g/cm ³ (at 20 °C)	[4]
Solubility	Soluble in organic solvents such as ether, dimethylformamide, and dichloromethane.	[4]
CAS Number	401892-80-6	[6]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of a chemical compound. The following sections detail the expected spectroscopic signatures for **3-(Pentafluorosulfanyl)benzaldehyde** based on the analysis of related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

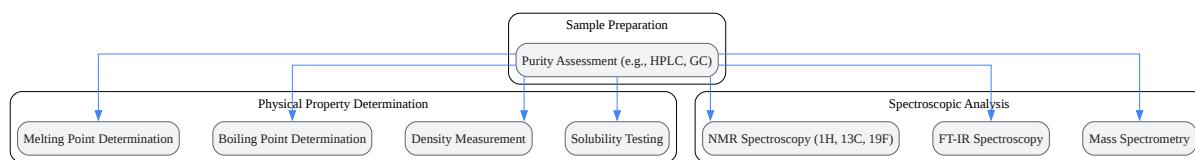
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group.[7] The four aromatic protons will exhibit complex splitting patterns in the aromatic region (typically 7.5-8.5 ppm), influenced by their positions relative to the electron-withdrawing aldehyde and pentafluorosulfanyl groups.
- ^{13}C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift (around 190 ppm).[8] The aromatic carbons will resonate in the 120-150 ppm range, with their specific shifts influenced by the substituents. The carbon attached to the SF_5 group is expected to show coupling with the fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum is a key identifier for this compound. The SF_5 group typically displays a characteristic A_4B pattern, with one axial fluorine (pentet) and four equatorial fluorines (doublet). For aryl- SF_5 compounds, the axial fluorine (F_p) usually resonates around 80-90 ppm, while the equatorial fluorines (F_e) appear around 60-70 ppm, with a $J(\text{F}_\text{e}-\text{F}_\text{p})$ coupling constant of approximately 150 Hz.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for **3-(Pentafluorosulfanyl)benzaldehyde** are predicted as follows:

- C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around $1700\text{-}1720\text{ cm}^{-1}$.[12]
- Aromatic C-H Stretch: Weak to medium bands will appear above 3000 cm^{-1} .
- Aldehyde C-H Stretch: Two weak bands are anticipated around 2720 cm^{-1} and 2820 cm^{-1} .
- Aromatic C=C Stretch: Medium intensity bands will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- S-F Stretch: Strong absorptions characteristic of the S-F bonds in the SF_5 group are expected in the fingerprint region, typically between 800 and 600 cm^{-1} .

Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **3-(Pentafluorosulfanyl)benzaldehyde**, the following is expected:

- Molecular Ion (M^+): A peak corresponding to the molecular weight of the compound ($m/z = 232.17$) should be observed.
- Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ($M-1$), leading to a peak at m/z 105 for the benzoyl cation, and the loss of the carbonyl group ($M-28$), resulting in a phenyl cation at m/z 77.^[13] The presence of the SF_5 group will lead to characteristic fragmentation patterns involving the loss of fluorine atoms or the entire SF_5 moiety.

Experimental Protocols for Physical Characterization

To ensure the reliability and reproducibility of the physical data, standardized experimental protocols must be followed.

Workflow for Comprehensive Physical Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Pentafluorosulfanyl)benzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Characteristics of 3-(Pentafluorosulfanyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598041#physical-characteristics-of-3-pentafluorosulfanyl-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com